methyl 4-formyloxane-4-carboxylate

Description

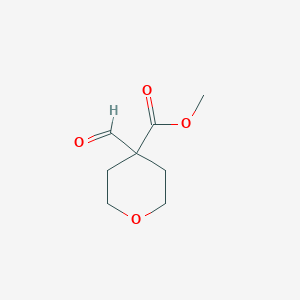

Methyl 4-formyloxane-4-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with both formyl (-CHO) and methyl ester (-COOCH₃) groups at the 4-position. This compound is of significant interest in synthetic chemistry due to its dual functional groups, which enable diverse reactivity patterns. The oxane ring’s conformation, influenced by puckering dynamics (described by Cremer-Pople coordinates ), plays a critical role in its stereoelectronic properties.

Properties

IUPAC Name |

methyl 4-formyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBOBPXYVZPVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formyloxane-4-carboxylate typically involves the reaction of 4-hydroxy-4-methyloxane with formic acid and methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl group is converted into a formyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The process involves the use of catalysts such as sulfuric acid to accelerate the esterification reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Methyl 4-formyloxane-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-formyloxane-4-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions can lead to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Effects: Formyl vs. Hydroxy Groups

Methyl (3R,4S)-3-Hydroxyoxane-4-Carboxylate ():

- Structure : Features a hydroxyl (-OH) group at the 3-position and a methyl ester at the 4-position.

- Reactivity : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. It is less electrophilic than the formyl group, limiting its utility in nucleophilic additions.

- Applications : Widely used in asymmetric synthesis for chiral resolution in drug development.

Methyl 4-Formyloxane-4-Carboxylate :

- Structure : The formyl group at the 4-position introduces strong electron-withdrawing effects, polarizing the ester group and increasing reactivity toward nucleophiles (e.g., Grignard reagents or amines).

- Conformational Impact : The formyl group may stabilize specific puckered conformations of the oxane ring, as quantified by Cremer-Pople puckering coordinates (amplitude $ q $, phase $ \phi $) .

Ester Group Variations: Methyl vs. Ethyl Esters

Ethyl 5-Aminothiazole-4-Carboxylate ():

- Structure : Ethyl ester (-COOCH₂CH₃) attached to a thiazole ring.

- Properties : The ethyl group increases lipophilicity compared to methyl esters, improving membrane permeability in bioactive molecules.

- Applications : Common in antimicrobial and antiviral agents due to the thiazole ring’s aromaticity and nitrogen/sulfur heteroatoms.

This compound :

- Properties : The smaller methyl ester reduces steric hindrance, favoring reactions at the formyl group. Lower molecular weight may enhance volatility for gas-phase applications.

Heterocyclic Ring Systems: Oxane vs. Thiazole

Oxane Ring (this compound):

- Conformation : Puckering dynamics (e.g., chair, boat, or twist-boat conformations) influence steric and electronic environments. Cremer-Pople analysis (amplitude $ q = 0.5–0.7 \, \text{Å} $, phase $ \phi \approx 0^\circ $) suggests moderate puckering .

- Applications : Suited for scaffolds requiring tunable stereochemistry, such as chiral ligands or polymer precursors.

Thiazole Ring (Ethyl 5-Aminothiazole-4-Carboxylate):

- Conformation : Rigid, planar aromatic system with delocalized π-electrons.

- Applications : Exploited in medicinal chemistry for bioisosteric replacements of phenyl groups.

Structural Data and Properties (Hypothetical Table)

Research Implications and Gaps

Key research gaps include:

- Synthetic Routes : Optimization of formyl group introduction without oxane ring distortion.

- Biological Activity : Screening for antimicrobial or enzyme-inhibitory properties akin to thiazole derivatives .

- Materials Science : Investigation of crosslinking efficiency in polymers due to formyl-ester synergy.

Tools like SHELX and ORTEP-III are critical for resolving conformational details, which are pivotal for rational design in drug discovery.

Biological Activity

Methyl 4-formyloxane-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions. Its structure features a formyl group attached to an oxane ring, which is crucial for its reactivity and biological activity. The synthesis typically involves the reaction of methyl 4-carboxylic acid derivatives with aldehydes under specific conditions to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50-100 µg/mL for these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a potential mechanism for its use in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Activity :

A recent study published in the Chinese Journal of Organic Chemistry explored the antimicrobial efficacy of various derivatives of this compound. The study concluded that modifications to the side chains could enhance activity against specific bacterial strains, indicating a structure-activity relationship (SAR) that warrants further investigation . -

Case Study on Anti-inflammatory Properties :

Another study focused on the anti-inflammatory effects of this compound in animal models. The results showed a marked decrease in paw edema in rats treated with the compound compared to controls, supporting its potential therapeutic application in inflammatory conditions .

The biological activities of this compound are believed to stem from its ability to interact with various biological targets. The formyl group may facilitate binding to enzymes involved in inflammatory pathways or microbial metabolism, leading to inhibition of their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.